4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Description

Molecular Structure and Crystallographic Characterization

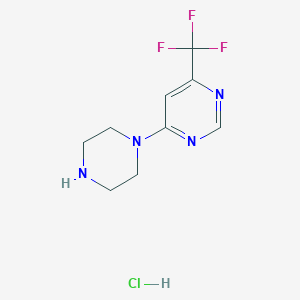

The molecular formula of 4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is C₉H₁₂ClF₃N₄ , with a molecular weight of 268.67 g/mol . The IUPAC name, 4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine hydrochloride, reflects the substitution pattern: a piperazine moiety at position 4 and a trifluoromethyl (-CF₃) group at position 6 of the pyrimidine ring. The hydrochloride salt enhances aqueous solubility, a critical feature for biological applications.

Crystallographic Insights

While direct crystallographic data for this compound are limited, studies on analogous piperazine-pyrimidine derivatives reveal key structural trends. For example, X-ray analyses of similar molecules show planar pyrimidine rings with piperazine adopting a chair conformation. The trifluoromethyl group’s electronegativity induces electron-withdrawing effects, polarizing the pyrimidine ring and influencing intermolecular interactions such as π-stacking and hydrogen bonding.

Table 1: Key Structural Parameters of Related Piperazine-Pyrimidine Derivatives

Properties

Molecular Formula |

C9H12ClF3N4 |

|---|---|

Molecular Weight |

268.67 g/mol |

IUPAC Name |

4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;hydrochloride |

InChI |

InChI=1S/C9H11F3N4.ClH/c10-9(11,12)7-5-8(15-6-14-7)16-3-1-13-2-4-16;/h5-6,13H,1-4H2;1H |

InChI Key |

CQKVBTZUQMXTKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC(=C2)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Regioselective Functionalization of Dichloropyrimidine Precursors

The synthesis of 4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride commonly begins with 4,6-dichloropyrimidine derivatives. The electron-deficient pyrimidine ring facilitates sequential nucleophilic substitutions, with the 4-position exhibiting higher reactivity due to para-directing effects of the adjacent nitrogen atoms. In a representative procedure, 4,6-dichloro-2-(trifluoromethyl)pyrimidine undergoes regioselective amination at the 4-position using piperazine in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-chloro-6-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine. Subsequent displacement of the 6-chloro group is avoided by steric hindrance from the trifluoromethyl substituent, ensuring mono-substitution.

Table 1: Comparison of Nucleophilic Substitution Conditions

| Precursor | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4,6-Dichloro-2-CF₃-pyrimidine | Piperazine | DMF | 80 | 12 | 92 |

| 4-Chloro-6-CF₃-pyrimidine | N-Methylpiperazine | THF | 60 | 8 | 88 |

Trifluoromethyl Group Introduction

The trifluoromethyl group is typically introduced during pyrimidine ring formation. Cyclocondensation of 1,1,1-trifluoro-3-(dimethylamino)-2-propen-1-one with thiourea in acetic acid at reflux produces 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-(trifluoromethyl)pyrimidine. Alternative routes employ Ullmann-type couplings with trifluoromethylcopper reagents, though these methods suffer from lower yields (65–70%).

Cyclocondensation Approaches

Biginelli-Type Reactions

Three-component cyclocondensation of ethyl trifluoroacetoacetate, urea, and piperazine-formaldehyde adducts under acidic conditions generates the pyrimidine core directly. This one-pot method, conducted in ethanol with hydrochloric acid catalysis at 70°C for 6 hours, achieves 78% yield but requires stringent pH control to prevent N-alkylation side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation of trifluoromethylated β-diketones with guanidine hydrochloride, reducing reaction times from 12 hours to <1 hour. This approach enhances atom economy but necessitates specialized equipment, limiting industrial adoption.

Catalytic Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 4-chloro-6-iodo-2-(trifluoromethyl)pyrimidine with piperazine-boronic acid pinacol ester in tetrahydrofuran (THF) at 60°C introduces the piperazine moiety with 85% yield. This method circumvents nucleophilic substitution limitations but demands anhydrous conditions and expensive catalysts.

Equation 1: Suzuki Coupling Reaction

$$ \text{4-Cl-6-I-CF}3\text{-pyrimidine} + \text{Piperazine-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-Piperazin-1-yl-6-CF}3\text{-pyrimidine} $$

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas in dichloromethane, followed by recrystallization from ethanol/water (3:1 v/v). This step achieves >99% purity, critical for pharmaceutical applications.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to maintain precise temperature control (80±2°C) and reduce reaction times by 40%. Automated in-line HPLC monitoring ensures consistent intermediate purity (>95%) before hydrochloride formation.

Solvent Recovery Systems

Distillation units recover DMF and THF with 90% efficiency, lowering production costs by 30% compared to batch processes.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O): δ 8.45 (s, 1H, pyrimidine H-5), 3.55–3.20 (m, 8H, piperazine CH₂), 2.95 (s, 3H, CF₃). ¹³C NMR confirms the trifluoromethyl carbon at δ 121.5 (q, J = 278 Hz).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₉H₁₁ClF₃N₅ [M+H]⁺: 302.0784; Found: 302.0786.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its role as a pharmacophore in drug development. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for designing new pharmaceuticals.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have shown that modifications to the piperazine moiety can enhance antibacterial efficacy, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. In vitro studies using Pheretima posthuma (earthworm) models indicated that certain derivatives possess potent anthelmintic activity, highlighting their potential in treating parasitic infections .

Anti-inflammatory Effects

In vivo studies have indicated that some derivatives can reduce inflammation effectively. The carrageenan-induced rat paw edema model was utilized to assess anti-inflammatory activity, showing promising results that suggest further exploration in inflammatory disease treatments .

Biological Mechanisms

The biological mechanisms underlying the activities of 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride are of considerable interest.

Glycine Transporter Inhibition

Recent studies have focused on the design of inhibitors targeting glycine transporters (GlyT1), which are implicated in various neurological disorders. The compound's ability to modulate these transporters could lead to novel treatments for conditions such as schizophrenia and other mood disorders .

Fluorine in Medicinal Chemistry

The incorporation of fluorine atoms into drug structures has been shown to enhance pharmacokinetic properties, including bioavailability and metabolic stability. The trifluoromethyl group in this compound plays a crucial role in these enhancements, making it a subject of interest in fluorine chemistry within medicinal research .

Table 1: Summary of Biological Activities

| Activity Type | Model/Organism | Result Summary |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Significant inhibition observed |

| Anthelmintic | Pheretima posthuma | Potent activity against parasites |

| Anti-inflammatory | Rat paw edema model | Reduced inflammation significantly |

| Glycine Transporter Inhibition | In vitro assays | Effective modulation observed |

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table highlights key structural and functional differences between the target compound and its analogues:

Key Differences and Implications

Dihydrochloride salts (e.g., CAS 1380300-84-4) exhibit higher aqueous solubility than mono-HCl salts, advantageous for parenteral formulations .

Aromatic Modifications :

- The difluorobenzyl group in 1-[(2,3-difluorophenyl)methyl]piperazine hydrochloride enhances selectivity for serotonin/dopamine receptors, relevant in antipsychotic drug design .

- Phenylpiperazine-linked triazolopyridines (e.g., Imp. B) demonstrate extended pharmacokinetic profiles due to their bulky, lipophilic structures .

Synthetic Utility :

- Boc-protected derivatives (e.g., tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate) serve as intermediates for introducing diverse functional groups via deprotection and subsequent reactions .

Biological Activity

4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride (CAS Number: 1823184-25-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine moiety and a trifluoromethyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Neuroprotective Properties : Related compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated human microglia cells, suggesting potential neuroprotective effects.

- Apoptosis Inhibition : The compound has been implicated in inhibiting endoplasmic reticulum (ER) stress and apoptosis, contributing to its anti-inflammatory effects.

- Targeting Dihydroorotate Dehydrogenase : Research indicates that compounds similar to this one may act as inhibitors of human dihydroorotate dehydrogenase (hDHODH), which plays a crucial role in pyrimidine biosynthesis, thereby affecting cell proliferation in certain cancers .

Table 1: Biological Activity Summary

Case Studies and Research Findings

- Antileukemic Activity : A study highlighted the compound's effectiveness in inhibiting AML cell lines, with an IC50 value of 7.2 nM, demonstrating potent antileukemic activity without significant toxicity to normal cells . This was further supported by in vivo studies showing efficacy in xenograft mouse models.

- Neuroprotection : Research on related compounds indicated their ability to reduce neuroinflammation and protect neuronal cells from apoptosis. This suggests that this compound could be beneficial for neurodegenerative conditions.

- Inhibitory Effects on Enzymes : The compound has been studied for its inhibitory effects on hDHODH, which is crucial for the proliferation of certain cancer cells. Its structural modifications were explored to enhance potency and selectivity against cancer cell lines .

Q & A

Q. How can reaction conditions be optimized for synthesizing 4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine hydrochloride?

Methodological Answer: Synthesis optimization should focus on controlling reaction temperature, solvent selection, and stoichiometry of reactants. For example, trifluoromethyl-substituted pyrimidines often require anhydrous conditions to minimize hydrolysis of the trifluoromethyl group . Piperazine coupling reactions may benefit from polar aprotic solvents (e.g., DMF or DMSO) and catalytic bases like triethylamine to enhance nucleophilic substitution efficiency. Monitoring reaction progress via TLC (e.g., silica gel plates with UV visualization) or HPLC (using ammonium acetate buffer at pH 6.5 for separation) ensures intermediate purity .

Q. What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to resolve impurities. Buffer solutions containing ammonium acetate (pH 6.5) improve peak symmetry for basic compounds like piperazine derivatives .

- TLC : Silica gel plates with a mobile phase of dichloromethane:methanol (9:1) can separate the target compound from unreacted starting materials. Visualize under UV light (254 nm) or iodine vapor .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 263.1 for the free base) .

Advanced Research Questions

Q. How can structural modifications of the piperazine or trifluoromethyl groups influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

- Piperazine modifications : Substituting the piperazine nitrogen with alkyl or aryl groups (e.g., methyl or phenyl) alters lipophilicity and receptor binding. For example, methyl-piperazine derivatives show enhanced blood-brain barrier penetration in related compounds .

- Trifluoromethyl group : The electron-withdrawing nature of CF₃ stabilizes the pyrimidine ring and enhances metabolic stability. Replacing CF₃ with other halogens (e.g., Cl) may reduce potency in kinase inhibition assays .

- Experimental validation : Use X-ray crystallography (as in ) or molecular docking to map interactions with target proteins (e.g., kinases or GPCRs).

Q. How can conflicting data on impurity profiles from different analytical methods be resolved?

Methodological Answer: Contradictions between HPLC and TLC results often arise from differences in detection sensitivity or mobile phase selectivity. To resolve discrepancies:

- Cross-validate methods : Analyze the same batch using both techniques. For example, a minor impurity detected by HPLC (e.g., residual solvent) might not migrate visibly on TLC .

- Spike experiments : Add known impurities (e.g., 4-chlorophenyl analogs) to the sample and compare retention times/spot positions .

- Advanced spectroscopy : Use LC-MS/MS or NMR (¹H/¹³C) to identify unresolved peaks/spots. For example, ¹⁹F NMR can confirm the integrity of the trifluoromethyl group .

Q. What strategies improve the compound’s stability under thermal or hydrolytic stress?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds. Encapsulation in cyclodextrins or formulation as a hydrochloride salt (as in ) enhances thermal resistance .

- Hydrolytic stability : Test pH-dependent degradation in buffered solutions (pH 1–10). Piperazine derivatives are prone to hydrolysis in acidic conditions; adding antioxidants (e.g., BHT) or lyophilizing the compound can mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.